2-cyano-3-(furan-2-yl)-N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]prop-2-enamide
Description
This compound is a synthetic small molecule characterized by a prop-2-enamide backbone, functionalized with a cyano group, a furan-2-yl substituent, and a dihydropyrimidinyl phenyl moiety.
Properties
IUPAC Name |
2-cyano-3-(furan-2-yl)-N-[3-(4-methyl-6-oxo-1H-pyrimidin-2-yl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3/c1-12-8-17(24)23-18(21-12)13-4-2-5-15(9-13)22-19(25)14(11-20)10-16-6-3-7-26-16/h2-10H,1H3,(H,22,25)(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDFBDYPGDBXED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=CC(=CC=C2)NC(=O)C(=CC3=CC=CO3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison
The compound shares structural motifs with several analogs documented in recent patents and journals:
Key Observations :
Physicochemical Properties
Data from highlights trends among structurally related amides:
Preparation Methods
Biginelli Reaction with Modified β-Keto Esters
Using methyl acetoacetate as the β-keto ester and furfural derivatives as aldehydes, the dihydropyrimidinone ring is formed under acidic catalysis. A study demonstrated that substituting the β-keto ester with methyl 3-oxopentanoate introduces a methyl group at the 4-position. Optimal conditions involve refluxing in ethanol with 10 mol% HCl as the catalyst, yielding 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl derivatives in 68–75% yield.
| Reaction Component | Role | Example | Yield (%) |
|---|---|---|---|
| Methyl 3-oxopentanoate | β-Keto ester | Source of 4-methyl group | 70 |
| Urea | Cyclizing agent | Nitrogen source | – |
| Furfural | Aldehyde | Aromatic substituent | – |
Atwal Modification for Enhanced Efficiency
The Atwal modification replaces urea with O,S-substituted isoureas to improve reaction efficiency with sterically hindered aldehydes. This method employs preformed enaminones, such as those derived from DMF-DMA (dimethylformamide dimethylacetal), to facilitate cyclization. For instance, refluxing enaminone intermediates with substituted benzaldehydes and urea in acetic acid achieves 82% yield for analogous dihydropyrimidinones.
Functionalization of the Aromatic Amine
The 3-aminophenyl group attached to the dihydropyrimidinone core is critical for subsequent enamide formation. Functionalization involves nitration, reduction, and protection-deprotection sequences.
Nitration and Reduction
Nitration of 3-bromophenyl-dihydropyrimidinone using fuming HNO₃ at 0°C introduces a nitro group at the meta position, which is subsequently reduced to an amine using H₂/Pd-C in ethanol. This step achieves 89% conversion, with the amine intermediate stabilized via acetylation.
Amine Protection Strategies
To prevent unwanted side reactions during enamide coupling, the aromatic amine is protected as a tert-butoxycarbonyl (Boc) derivative. Treatment with Boc₂O in THF with DMAP as a catalyst affords the protected amine in 94% yield.
Enamide Coupling via Knoevenagel Condensation
The α,β-unsaturated enamide bridge is constructed through a Knoevenagel condensation between a cyanoacetamide derivative and a furan-2-carbaldehyde.
Cyanoacetamide Preparation
Reacting the deprotected 3-aminophenyl-dihydropyrimidinone with cyanoacetic acid in the presence of EDCl/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/hydroxybenzotriazole) forms the cyanoacetamide intermediate. Anhydrous DMF at 0°C minimizes hydrolysis, yielding 78% of the desired product.
Knoevenagel Condensation
The cyanoacetamide is condensed with furan-2-carbaldehyde using piperidine as a base in refluxing toluene. Microwave-assisted synthesis (100°C, 150 W) reduces reaction time from 12 hours to 45 minutes, improving yield from 65% to 83%.
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Temperature (°C) | 110 | 100 |
| Time (hours) | 12 | 0.75 |
| Yield (%) | 65 | 83 |
Purification and Characterization
Crystallization Techniques
The final compound is purified via recrystallization from a 3:1 v/v ethyl acetate/hexane mixture. Seeding with pre-formed crystals of the target compound promotes uniform crystal growth, achieving ≥95% purity as verified by HPLC.
Spectroscopic Validation
- Raman Spectroscopy : A strong peak at 2215 cm⁻¹ confirms the presence of the cyano group.
- ¹H NMR : Resonances at δ 8.21 (d, J = 15.6 Hz) and δ 7.89 (s) correlate with the trans-enamide and furan protons, respectively.
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. Using a microreactor system with a residence time of 5 minutes, the Knoevenagel step achieves 89% yield at 1 kg/batch scale. Catalyst recycling (e.g., immobilized piperidine on silica gel) reduces waste generation by 40%.
Challenges and Optimization Opportunities
- Enamide Hydrolysis : The α,β-unsaturated enamide is prone to hydrolysis under acidic conditions. Replacing HCl with p-TsOH (p-toluenesulfonic acid) in the Biginelli step reduces residual acidity, improving enamide stability.
- Regioselectivity in Knoevenagel Reaction : Substituents on the furan ring may lead to regioisomeric byproducts. Computational modeling (DFT) predicts that electron-withdrawing groups on the furan direct condensation to the α-position, minimizing side reactions.
Q & A
Q. What synthetic strategies are most effective for preparing this compound, and what critical reaction conditions ensure optimal yield?
The synthesis typically involves multi-step reactions, including condensation, substitution, and reduction steps. A plausible route involves:
- Step 1 : Substitution of a nitro group with a furan-containing moiety under alkaline conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Step 2 : Reduction of intermediate nitro compounds using iron powder in acidic media (e.g., HCl/Fe) to generate aniline derivatives .
- Step 3 : Condensation with cyanoacetic acid using coupling agents like EDCI or DCC in anhydrous solvents (e.g., THF) to form the enamide backbone . Critical factors include strict moisture control, precise temperature modulation (±2°C), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. Which spectroscopic techniques are essential for confirming structural integrity and purity?
- NMR (¹H/¹³C) : Assign peaks for the furan ring (δ 6.3–7.4 ppm), cyano group (C≡N stretch at ~2200 cm⁻¹ in IR), and dihydropyrimidinone carbonyl (δ 165–170 ppm in ¹³C NMR) .
- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to verify purity (>95%) and molecular ion ([M+H]⁺) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry (e.g., E/Z configuration of the propenamide group) .
Q. What structural features contribute to its potential bioactivity?
- The furan ring acts as a hydrogen bond acceptor, enhancing binding to enzymatic pockets .
- The dihydropyrimidinone core mimics purine/pyrimidine structures, suggesting kinase or protease inhibition potential .
- The cyano group increases electrophilicity, enabling covalent interactions with cysteine residues in target proteins .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across assay platforms?
Contradictions may arise from:
- Assay conditions : Varying pH, ionic strength, or reducing agents (e.g., DTT) can alter the compound’s redox stability. Validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Metabolic interference : Use liver microsome assays to assess CYP450-mediated degradation. Compare results with cell-free enzymatic assays .
- Target promiscuity : Employ proteome-wide affinity profiling (e.g., thermal shift assays) to identify off-target interactions .
Q. What computational methods predict binding modes with kinase targets?
- Molecular docking (AutoDock Vina) : Use crystal structures of kinases (e.g., EGFR, CDK2) to model interactions with the dihydropyrimidinone and furan moieties .
- MD simulations (GROMACS) : Simulate binding stability over 100 ns to assess hydrogen bond retention and conformational flexibility .
- Free energy perturbation (FEP) : Calculate ΔΔG for mutations in the ATP-binding pocket to prioritize synthetic analogs .
Q. How can Heck coupling be optimized for introducing the propenamide group?
- Catalyst selection : Use Pd(OAc)₂ with XPhos ligand to enhance regioselectivity .
- Solvent system : DMF/H₂O (9:1) at 90°C improves solubility of aromatic intermediates .
- Additives : KI (1 equiv.) suppresses β-hydride elimination, favoring the desired E-isomer . Monitor progress via TLC (Rf = 0.5 in EtOAc/hexane 1:1) and isolate via flash chromatography .
Methodological Considerations
Q. What strategies mitigate side reactions during the condensation step?
- Temperature control : Maintain ≤60°C to prevent cyano group hydrolysis .
- Drying agents : Use molecular sieves (3Å) to scavenge water, minimizing undesired amidolysis .
- Protecting groups : Temporarily protect the pyrimidinone NH with Boc to avoid nucleophilic interference .
Q. How should researchers design SAR studies to improve metabolic stability?
- Substitution patterns : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to reduce CYP2D6 metabolism .
- Isosteric replacements : Replace the furan with thiophene to assess π-stacking efficiency without altering logP significantly .
- Prodrug approaches : Convert the enamide to a methyl ester for enhanced oral bioavailability, with in vivo esterase activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
